

Physicochemical properties of 3-Fluoro-5-formylphenylboronic acid

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Compound of Interest

Compound Name: 3-Fluoro-5-formylphenylboronic acid

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An In-depth Technical Guide to **3-Fluoro-5-formylphenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Fluoro-5-formylphenylboronic acid** (CAS No: 328956-60-1), a key building block in modern organic synthesis and medicinal chemistry. This guide details its physicochemical properties, experimental protocols for its use and synthesis, and its significant role in the development of novel therapeutics and advanced materials.

Core Physicochemical Properties

3-Fluoro-5-formylphenylboronic acid is a trifunctional reagent whose utility is derived from the distinct reactivity of its boronic acid, aldehyde, and fluoro-substituted aromatic functionalities. Its core properties are summarized below.

Table 1: Physicochemical Data for **3-Fluoro-5-formylphenylboronic acid**

Property	Value	Source
CAS Number	328956-60-1	[1] [2]
Molecular Formula	C ₇ H ₆ BFO ₃	[1]
Molecular Weight	167.93 g/mol	[1]
Appearance	White to off-white solid (inferred)	[3]
Boiling Point	353.7 ± 52.0 °C at 760 mmHg	[1]
Melting Point	Data not available in cited literature	
Solubility	Likely soluble in THF, Dioxane, DMF (inferred)	[3]
Storage Conditions	2-8°C, store under inert gas	[1]

Acidity (pKa): While the specific pKa for **3-Fluoro-5-formylphenylboronic acid** is not empirically documented in the provided search results, its acidity is influenced by the substituents on the phenyl ring. The presence of electron-withdrawing groups, such as the fluoro and formyl groups, generally increases the Lewis acidity of the boronic acid (lowering the pKa) compared to unsubstituted phenylboronic acid.[\[4\]](#)[\[5\]](#)[\[6\]](#) This enhanced acidity is a crucial factor in its reactivity, particularly in forming boronate esters with diols and in the transmetalation step of cross-coupling reactions.[\[4\]](#)

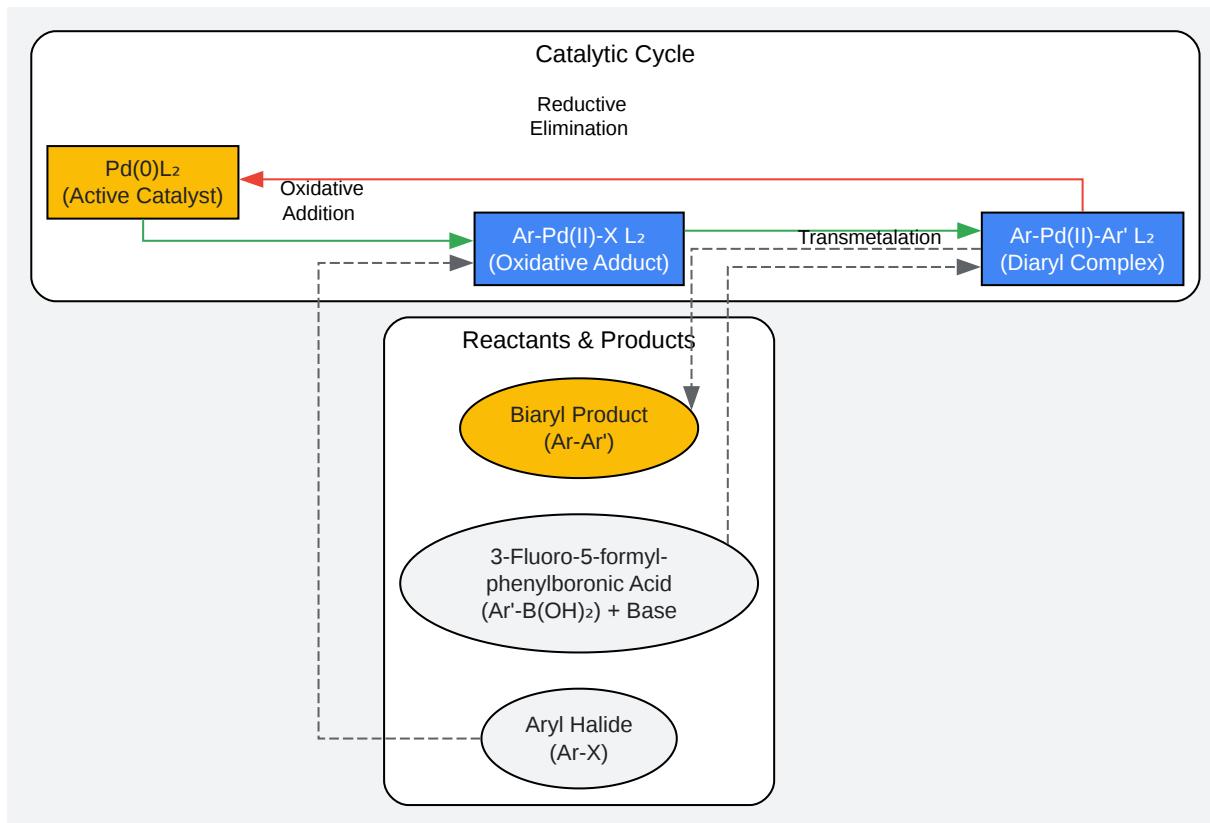
Key Applications in Synthesis

The primary application of **3-Fluoro-5-formylphenylboronic acid** is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, essential for constructing the complex biaryl scaffolds found in many pharmaceuticals, agrochemicals, and organic materials.[\[1\]](#)

The Suzuki-Miyaura Cross-Coupling Reaction

The boronic acid functional group serves as the organoboron component, which, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate. The

fluoro and formyl groups on the ring can modulate the electronic properties of the molecule, enhancing its reactivity and providing sites for subsequent chemical modification.[3][7]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

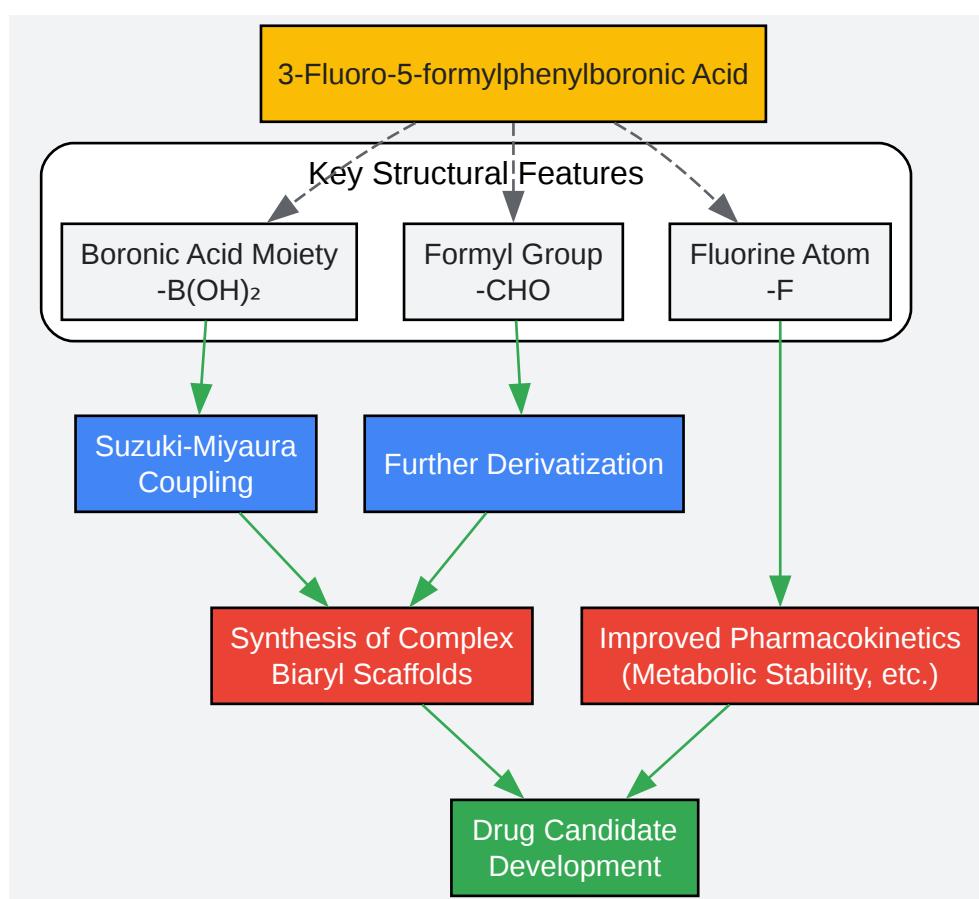
Role in Drug Discovery and Medicinal Chemistry

Functionalized boronic acids are pivotal in drug discovery.[8] The unique properties of **3-Fluoro-5-formylphenylboronic acid** make it an exceptionally valuable building block:

- Fluorine Substitution: The inclusion of a fluorine atom can enhance critical pharmacokinetic properties of a drug candidate, such as metabolic stability, bioavailability, and binding affinity.

[3]

- Formyl Group: The aldehyde (formyl) group acts as a versatile chemical handle, allowing for a wide range of subsequent derivatizations, including reductive aminations and condensation reactions to build diverse chemical libraries for screening.[3]
- Targeted Therapies: Its ability to form complex biaryl systems is crucial for designing small molecules that can specifically interact with biological targets, making it a valuable starting material for research in oncology and other disease areas.

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Caption: Role of structural features in drug discovery applications.

Experimental Protocols

The following sections provide generalized yet detailed protocols based on established chemical principles for analogous compounds. Researchers should optimize these procedures

for their specific substrates and equipment.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of **3-Fluoro-5-formylphenylboronic acid** with an aryl halide.

Materials:

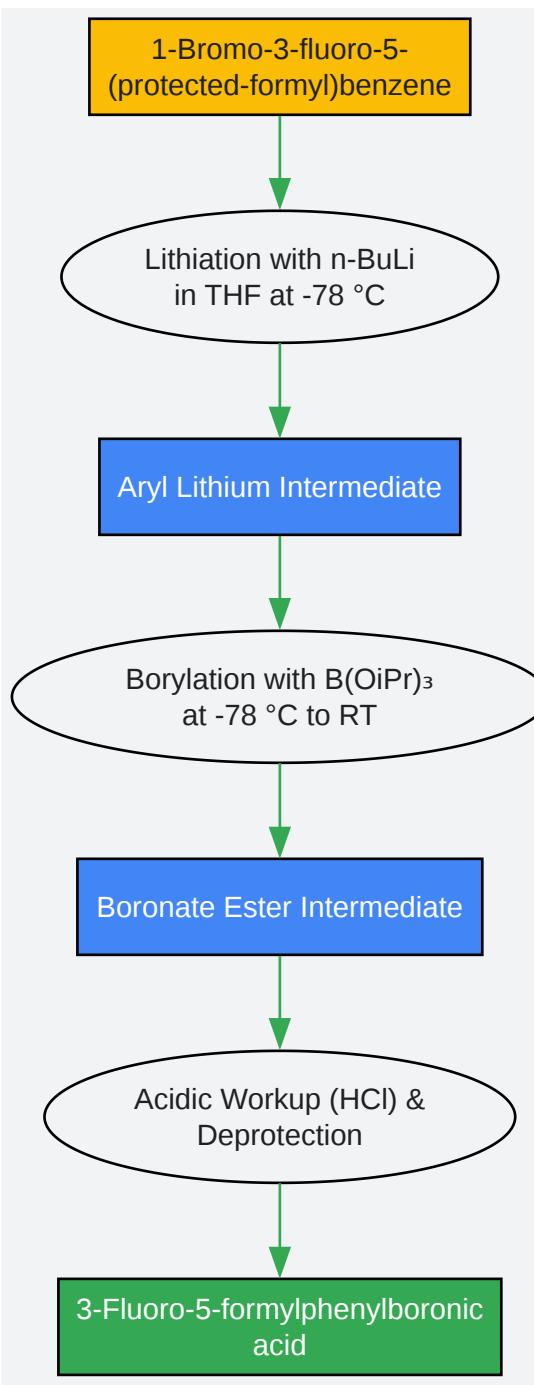
- Aryl halide (1.0 mmol, 1.0 eq)
- **3-Fluoro-5-formylphenylboronic acid** (1.2-1.5 mmol, 1.2-1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.02-0.05 mmol, 2-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , 2.0-3.0 mmol, 2.0-3.0 eq)
- Degassed solvent (e.g., Toluene, Dioxane, or a DMF/water mixture)

Procedure:

- Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask), add the aryl halide, **3-Fluoro-5-formylphenylboronic acid**, palladium catalyst, and base under an inert atmosphere (e.g., Argon or Nitrogen).[\[7\]](#)
- Solvent Addition: Add the degassed solvent (5-10 mL) via syringe.[\[7\]](#)
- Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux, typically 70-110 °C) and monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).[\[7\]](#)
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure biaryl product.[\[7\]](#)

Proposed Synthesis of 3-Fluoro-5-formylphenylboronic acid

A plausible synthetic route can be adapted from methods used for analogous compounds, typically involving a lithium-halogen exchange followed by borylation.[9][10]



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Caption: A plausible synthetic workflow for the target compound.

Procedure Outline:

- Protection: The formyl group of a suitable starting material (e.g., 3-bromo-5-fluorobenzaldehyde) may first need to be protected (e.g., as an acetal) to prevent reaction with the organolithium intermediate.
- Lithium-Halogen Exchange: Dissolve the protected aryl bromide in an anhydrous ether solvent like THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (n-BuLi) dropwise, maintaining the low temperature to form the aryl lithium species.[9]
- Borylation: To the aryl lithium solution, add triisopropyl borate dropwise, again keeping the temperature below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.[9]
- Hydrolysis and Deprotection: Quench the reaction by adding an acidic aqueous solution (e.g., 1M HCl). This hydrolyzes the borate ester and removes the protecting group simultaneously to yield the boronic acid.[9]
- Purification: The product is extracted into an organic solvent. General purification methods for boronic acids include recrystallization or performing an acid-base extraction.[11][12] One common technique involves dissolving the crude product in an aqueous base, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid, which can be collected by filtration.[11][12]

Analytical Characterization

Standard spectroscopic methods are used to confirm the identity and purity of **3-Fluoro-5-formylphenylboronic acid**.

Table 2: Expected Spectroscopic Data

Technique	Expected Characteristics
¹ H NMR	Aromatic signals in the δ 7.5-8.5 ppm range showing splitting patterns consistent with a 1,3,5-trisubstituted benzene ring, coupling to the fluorine atom. A singlet for the aldehyde proton around δ 10.0 ppm. A broad singlet for the B(OH) ₂ protons.[13][14][15]
¹³ C NMR	Signals for the aromatic carbons, with the carbon attached to fluorine showing a large one-bond C-F coupling constant. A signal for the aldehyde carbonyl carbon around 190 ppm. The carbon attached to the boron atom would appear as a broad signal.
¹⁹ F NMR	A single resonance in the typical range for an aryl fluoride.
FT-IR	Characteristic absorption bands for O-H stretching (boronic acid, \sim 3300 cm ⁻¹ , broad), C=O stretching (aldehyde, \sim 1700 cm ⁻¹), C-F stretching, and aromatic C-H and C=C vibrations.[16][17]
Mass Spec.	A molecular ion peak corresponding to the calculated molecular weight.

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References

- 1. (3-Fluoro-5-formylphenyl)boronic acid [myskinrecipes.com]
- 2. 328956-60-1|(3-Fluoro-5-formylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 11. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-Formylphenylboronic acid(87199-16-4) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. 3-Fluoro-4-formylphenylboronic acid(248270-25-9) 1H NMR [m.chemicalbook.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
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